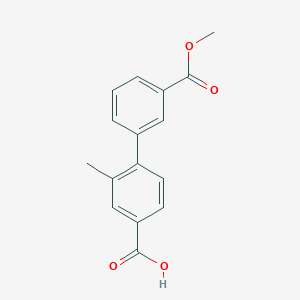

![molecular formula C15H12ClNO3 B6404888 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261928-68-0](/img/structure/B6404888.png)

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, also known as 5-chloro-3-methoxybenzoic acid, is a white crystalline solid that is used in various applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used as a reagent for the synthesis of various compounds, as a starting material for the synthesis of various drugs, and as a catalyst for various reactions. In addition, it has a wide range of applications in the biochemical and physiological fields. In

Mécanisme D'action

The mechanism of action of 5-chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, is not fully understood. However, it is believed that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound can reduce inflammation and pain.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, are not fully understood. However, it is believed that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By inhibiting the activity of COX-2, the compound can reduce inflammation and pain. In addition, the compound has been shown to have anti-tumor activity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using 5-chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It can be used as a reagent for the synthesis of various compounds, as a starting material for the synthesis of various drugs, and as a catalyst for various reactions. In addition, it has a wide range of applications in the biochemical and physiological fields.

The major limitation of using 5-chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, in laboratory experiments is that it is a relatively unstable compound. The compound is sensitive to light, moisture, and heat, and can decompose if exposed to these conditions. In addition, the compound can react with other compounds and form products that are not desired.

Orientations Futures

The future directions of 5-chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, are numerous. The compound can be used in the synthesis of various compounds and drugs, and can be used as a catalyst for various reactions. In addition, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and its potential as an anti-tumor agent. Furthermore, research is needed to explore the biochemical and physiological effects of the compound and to develop methods to improve its stability. Finally, research is needed to explore the potential of the compound as a drug delivery system.

Méthodes De Synthèse

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, can be synthesized from 3-methoxybenzoic acid and N-methylaminocarbonyl chloride. The reaction is carried out in a mixture of acetic acid and water at a temperature of 100°C. The reaction is catalyzed by p-toluenesulfonic acid and proceeds in two steps. In the first step, the N-methylaminocarbonyl chloride reacts with 3-methoxybenzoic acid to form the desired product. In the second step, the product is isolated by precipitation with aqueous sodium chloride.

Applications De Recherche Scientifique

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 1,4-dihydropyridines, 1-alkyl-4-aryl-1H-pyrazoles, and 1-alkyl-3-aryl-1H-pyrazoles. It has also been used as a catalyst for various reactions, such as the synthesis of 1,4-dihydropyridines, the synthesis of 1,4-di-tert-butyl-1H-pyrazoles, the synthesis of 1-alkyl-4-aryl-1H-pyrazoles, and the synthesis of 1-alkyl-3-aryl-1H-pyrazoles. In addition, it has been used in the synthesis of various drugs, such as the anti-cancer drug 5-fluorouracil and the anti-inflammatory drug celecoxib.

Propriétés

IUPAC Name |

3-chloro-5-[3-(methylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-17-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(16)7-11/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHMLDFZNIXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690658 |

Source

|

| Record name | 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261928-68-0 |

Source

|

| Record name | 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

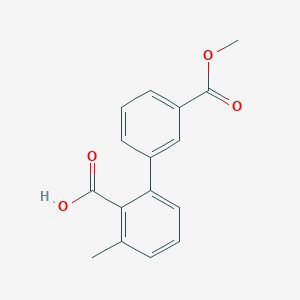

![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404806.png)

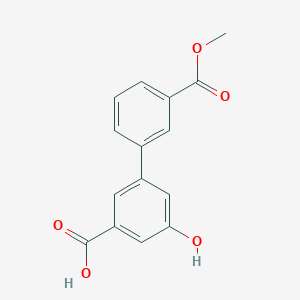

![4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404814.png)

![4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404815.png)

![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404822.png)

![3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404824.png)

![5-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404827.png)

![2-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404834.png)

![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404842.png)

![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404853.png)

![5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404858.png)

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404883.png)